2-Methyl-4-(3-methylphenyl)-1-butene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-3-(3-methylbut-3-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-10(2)7-8-12-6-4-5-11(3)9-12/h4-6,9H,1,7-8H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGGAXIMGRZTTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596856 | |
| Record name | 1-Methyl-3-(3-methylbut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113947-88-9 | |
| Record name | 1-Methyl-3-(3-methyl-3-buten-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113947-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-3-(3-methylbut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Methyl 4 3 Methylphenyl 1 Butene
Chemo- and Regioselective Synthetic Pathways to the 1-Butene Scaffold
The formation of the 2-methyl-1-butene (B49056) core attached to the aromatic group is the central challenge in synthesizing the target molecule. The position of the double bond must be precisely controlled, avoiding isomerization to more stable internal alkenes.
Organometallic reagents are fundamental tools for constructing carbon-carbon bonds with high precision. icmpp.ro Cross-coupling reactions, a cornerstone of modern organic synthesis, are particularly effective for this purpose. nih.govmdpi-res.com The Suzuki-Miyaura reaction, for instance, provides a powerful method for C-C bond formation by coupling organoboron compounds with organic halides, offering tolerance to a wide variety of functional groups and using reagents that are generally stable and have low toxicity. icmpp.ro
A plausible Suzuki-Miyaura pathway to 2-Methyl-4-(3-methylphenyl)-1-butene would involve the palladium-catalyzed coupling of 3-methylphenylboronic acid with a suitable electrophile like 2-methyl-4-halo-1-butene. The choice of catalyst, ligand, and reaction conditions is critical to achieving high yields.
| Catalyst Precursor | Ligand | Base | Solvent | Yield (%) |
| Pd(OAc)2 | PPh3 | K2CO3 | Toluene/H2O | 65 |
| Pd2(dba)3 | SPhos | K3PO4 | Dioxane | 88 |
| PdCl2(dppf) | (none) | Cs2CO3 | THF | 75 |
| Pd(PPh3)4 | (none) | Na2CO3 | DME/H2O | 82 |
This table presents hypothetical data for the optimization of a Suzuki-Miyaura coupling reaction for the synthesis of this compound, illustrating how catalyst and ligand selection can significantly impact reaction efficiency.
Another prominent organometallic approach is the Grignard reaction, which involves the addition of an organomagnesium halide to an electrophile. numberanalytics.com A potential route could be the reaction of 3-methylbenzylmagnesium bromide with a methallyl halide (e.g., 3-chloro-2-methyl-1-propene). Careful control of temperature is crucial in Grignard reactions to minimize side reactions and maximize yield. numberanalytics.com
Olefin metathesis is a Nobel Prize-winning reaction that redistributes fragments of alkenes by breaking and reforming carbon-carbon double bonds. wikipedia.org Cross-metathesis (CM), an intermolecular variation, is a powerful tool for constructing complex alkenes from simpler starting materials. libretexts.org However, a key challenge in CM is controlling the reaction to favor the desired heterocoupled product over unwanted homocoupled byproducts. caltech.edu
The synthesis of this compound could be envisioned through the cross-metathesis of 3-vinyltoluene (3-methylstyrene) and isobutylene. The reaction would be catalyzed by a well-defined organometallic complex, typically based on ruthenium, such as a Grubbs catalyst. uwindsor.ca
To drive the equilibrium towards the desired product, a large excess of one of the olefin partners, typically the more volatile one (isobutylene in this case), is often used. caltech.edu The choice of catalyst generation can also influence efficiency and selectivity.
| Catalyst | Catalyst Loading (mol%) | Reactant Ratio (Isobutylene:Styrene) | Selectivity (Hetero:Homo) |
| Grubbs 1st Gen. | 5 | 5:1 | 70:30 |
| Grubbs 2nd Gen. | 2 | 10:1 | 90:10 |
| Hoveyda-Grubbs 2nd Gen. | 1 | 10:1 | 95:5 |
This table contains illustrative data on how catalyst choice and reaction conditions could influence the selectivity of a cross-metathesis reaction for the target synthesis.
The Wittig reaction and its modifications are classic and reliable methods for converting aldehydes and ketones into alkenes. wikipedia.orglibretexts.org The Wittig reaction utilizes a phosphonium (B103445) ylide to react with a carbonyl compound, forming a new double bond with a fixed location. libretexts.org A significant advantage is that the position of the double bond is unambiguously determined, which is crucial for synthesizing terminal alkenes like the target molecule. libretexts.org
The Horner-Wadsworth-Emmons (HWE) reaction, a popular modification, uses a phosphonate-stabilized carbanion. wikipedia.org These carbanions are generally more nucleophilic than the corresponding ylides used in the Wittig reaction, allowing them to react efficiently even with sterically hindered ketones. nrochemistry.comyoutube.com Furthermore, the water-soluble phosphate (B84403) byproduct of the HWE reaction is easily removed, simplifying product purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. wikipedia.org
A synthetic route to this compound using the HWE reaction could involve the reaction of acetone (B3395972) with the ylide generated from diethyl (3-methylbenzyl)phosphonate. The reaction begins with the deprotonation of the phosphonate (B1237965) to form a nucleophilic carbanion, which then attacks the carbonyl carbon of the ketone. youtube.com
Convergent and Divergent Synthetic Routes to the Aromatic Moiety
A convergent synthesis involves the independent preparation of key fragments of the molecule, which are then combined in the final stages. This approach is often more efficient for complex molecules. For the synthesis of this compound, a convergent strategy would involve preparing the 3-methylphenyl unit (e.g., as a boronic acid or Grignard reagent) and the 2-methyl-1-butene unit (e.g., as a halide) separately, followed by a cross-coupling reaction to link them.
A divergent synthesis starts from a central core or common intermediate, from which a library of structurally related compounds is generated through various reactions. wikipedia.org This strategy is particularly valuable in medicinal chemistry for exploring structure-activity relationships. rsc.org One could envision a divergent approach starting from a common precursor like 4-phenyl-2-methyl-1-butene. From this intermediate, various reactions could be performed on the aromatic ring (e.g., methylation, halogenation, etc.) to produce a diverse set of analogs, including the target compound. This allows for the efficient creation of multiple complex molecules from a single starting point. acs.orgrsc.org
Novel Reagents and Catalyst Systems in the Synthesis of Substituted Butene Derivatives
Research into catalysis continues to yield novel reagents and systems that improve the efficiency and selectivity of alkene synthesis. For butene derivatives, significant progress has been made using heterogeneous catalysts. For instance, hierarchical H-ZSM-5 zeolite catalysts, modified with alkali metal hydroxides, have shown high activity and stability in butene oligomerization. mdpi.comresearchgate.net While oligomerization produces a mixture of products, the underlying principles of using catalysts with tailored acidity and pore structure can be applied to develop more selective transformations.
Other novel systems include bifunctional catalysts like copper-modified 2D pillared MFI (Cu/PMFI), which has been used to convert bio-derived 2,3-butanediol (B46004) into butene-rich olefins with high selectivity. osti.gov Such catalysts, which combine metal sites for dehydrogenation/hydrogenation with acidic sites for dehydration/isomerization, offer sophisticated control over reaction pathways. Zirconia-based catalysts have also been developed for the isomerization of butenes, demonstrating high activity and selectivity for the formation of 1-butene. nih.gov These advanced catalyst systems represent a frontier in developing more sustainable and efficient routes to substituted butenes.
Optimization of Reaction Conditions and Yield Enhancement Studies
Maximizing the yield and purity of the final product requires systematic optimization of reaction conditions. For organometallic reactions like the Grignard or Suzuki couplings, several parameters are critical.
Temperature : Grignard reactions are often conducted at low temperatures to control their high reactivity and prevent side reactions. numberanalytics.com
Solvent : The choice of solvent (e.g., Diethyl Ether, Tetrahydrofuran) can significantly influence the reactivity and solubility of Grignard reagents. numberanalytics.com
Catalyst System : In cross-coupling reactions, the choice of the metal precursor, ligand, and base can dramatically affect the reaction rate and yield. nih.gov
Activation Methods : Alternative energy sources, such as microwave irradiation, can significantly shorten reaction times and improve the efficiency of cross-coupling reactions compared to conventional heating. nih.gov
Systematic studies are performed to find the optimal balance of these factors. For example, in a Grignard-based synthesis, an excess of the Grignard reagent may be used to ensure the complete conversion of the substrate. numberanalytics.com
| Entry | Parameter Varied | Condition | Yield (%) |
| 1 | Temperature | -20 °C | 75 |
| 2 | Temperature | 0 °C | 85 |
| 3 | Temperature | 25 °C (Room Temp) | 78 (with side products) |
| 4 | Solvent | Diethyl Ether | 82 |
| 5 | Solvent | THF | 85 |
| 6 | Reagent Equiv. (Grignard) | 1.1 eq | 80 |
| 7 | Reagent Equiv. (Grignard) | 1.5 eq | 86 |
This interactive table shows hypothetical data from an optimization study for a Grignard reaction to synthesize this compound, demonstrating the impact of key reaction parameters on product yield.
Principles of Green Chemistry in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign manufacturing processes. While specific research focusing exclusively on the green synthesis of this particular compound is limited in publicly available literature, the fundamental principles of green chemistry provide a clear framework for designing more efficient and less hazardous synthetic routes. These principles emphasize waste prevention, maximization of atom economy, use of less hazardous chemical syntheses, design of safer chemicals, use of safer solvents and auxiliaries, design for energy efficiency, use of renewable feedstocks, reduction of derivatives, catalysis, design for degradation, real-time analysis for pollution prevention, and inherently safer chemistry for accident prevention.
The core of a green synthetic approach lies in maximizing the incorporation of all materials used in the process into the final product, a concept known as atom economy. researchgate.netjocpr.com For the synthesis of this compound, this would involve choosing reaction pathways that minimize the formation of byproducts. Addition reactions, for instance, are inherently more atom-economical than substitution or elimination reactions which generate stoichiometric amounts of waste. jocpr.com
Catalysis plays a pivotal role in achieving green synthetic goals. Catalytic reactions are preferable to stoichiometric ones as they can reduce the amount of reagents needed, lower reaction temperatures and pressures, and often lead to higher selectivity, thereby minimizing waste. acs.org For the synthesis of allylic compounds like this compound, various catalytic methods, including transition-metal catalyzed cross-coupling reactions, could be employed to enhance sustainability. mdpi.com
The choice of solvents is another critical aspect of green synthesis. Many traditional organic solvents are volatile, toxic, and flammable. The principles of green chemistry advocate for the use of safer solvents such as water, supercritical fluids, or ionic liquids, or ideally, conducting reactions in the absence of a solvent (solvent-free synthesis). nih.gov Mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, represent a promising green alternative. mdpi.com
To quantify the environmental performance of a synthetic route, several green chemistry metrics have been developed. These include Atom Economy (AE), Reaction Mass Efficiency (RME), Process Mass Intensity (PMI), and the Environmental Factor (E-factor). rsc.orgnih.govmdpi.com
Atom Economy (AE) calculates the proportion of reactant atoms that are incorporated into the desired product. jocpr.com
Reaction Mass Efficiency (RME) provides a more realistic measure by taking into account the reaction yield and the stoichiometry of the reactants. nih.gov
Process Mass Intensity (PMI) is a comprehensive metric that considers the total mass of all materials (reactants, solvents, reagents, process aids) used to produce a certain mass of the final product. mdpi.com
The Environmental Factor (E-factor) , defined as the total mass of waste generated per unit of product, offers a direct measure of the environmental impact of a process. nih.gov
A comparative analysis of hypothetical synthetic routes for this compound using these metrics would be invaluable in selecting the most sustainable option. For example, a catalytic route with high yield and selectivity, using a recyclable catalyst and a green solvent, would be expected to have a high RME, a low PMI, and a low E-factor, indicating a more environmentally friendly process. rsc.orgnih.gov
The following interactive data table illustrates a hypothetical comparison of different synthetic strategies for a generic substituted butene, showcasing how green chemistry metrics can be used to evaluate their sustainability.
| Synthetic Strategy | Atom Economy (%) | Reaction Mass Efficiency (%) | Process Mass Intensity ( kg/kg ) | E-Factor (kg waste/kg product) |
| Traditional Stoichiometric | 65 | 50 | 25 | 24 |
| Catalytic (Homogeneous) | 85 | 75 | 10 | 9 |
| Catalytic (Heterogeneous) | 95 | 90 | 5 | 4 |
| Solvent-Free Catalytic | 98 | 95 | 2 | 1 |
This table is illustrative and based on general principles of green chemistry. Specific values for the synthesis of this compound would require dedicated experimental research.
The development of synthetic methodologies for this compound that incorporate these green chemistry principles is an ongoing area of research. Future work will likely focus on the design of highly efficient and selective catalytic systems, the use of renewable starting materials, and the adoption of solvent-free or greener solvent systems to minimize the environmental footprint of its production.
Mechanistic Investigations of Chemical Transformations Involving 2 Methyl 4 3 Methylphenyl 1 Butene
Electrophilic and Nucleophilic Addition Reactions at the Alkene Moiety
The electron-rich π-bond of the alkene in 2-Methyl-4-(3-methylphenyl)-1-butene is susceptible to attack by electrophiles, leading to a variety of addition products. The regioselectivity of these reactions is a key aspect, often governed by the stability of the resulting carbocation intermediates.
Halogenation and Hydrohalogenation Studies
Halogenation: The addition of halogens, such as bromine (Br₂) and chlorine (Cl₂), to this compound is expected to proceed through a halonium ion intermediate. This intermediate is formed by the electrophilic attack of the halogen on the double bond. The subsequent nucleophilic attack by the halide ion occurs from the anti-face, resulting in an anti-addition product. Due to the formation of a chiral center, a racemic mixture of enantiomers is expected.
Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the double bond of this compound follows Markovnikov's rule. The initial step involves the protonation of the double bond to form the more stable carbocation. In this case, protonation of the terminal carbon (C1) leads to a tertiary carbocation at C2, which is more stable than the primary carbocation that would be formed by protonation at C2. The subsequent attack of the halide ion on the tertiary carbocation yields the Markovnikov product.
| Reagent | Major Product | Regioselectivity |
| HBr | 2-Bromo-2-methyl-4-(3-methylphenyl)butane | Markovnikov |
| HCl | 2-Chloro-2-methyl-4-(3-methylphenyl)butane | Markovnikov |
| HI | 2-Iodo-2-methyl-4-(3-methylphenyl)butane | Markovnikov |
It is important to note that under radical conditions, the addition of HBr can proceed via an anti-Markovnikov pathway.
Hydration and Hydroboration-Oxidation Pathways
Hydration: The acid-catalyzed hydration of this compound also adheres to Markovnikov's rule. youtube.com Protonation of the alkene leads to the formation of the stable tertiary carbocation, which is then attacked by a water molecule. youtube.com Subsequent deprotonation yields the tertiary alcohol, 2-Methyl-4-(3-methylphenyl)-2-butanol, as the major product. youtube.com
Hydroboration-Oxidation: In contrast to hydration, hydroboration-oxidation provides a route to the anti-Markovnikov alcohol. The boron atom of borane (BH₃) acts as the electrophile and adds to the less sterically hindered terminal carbon of the double bond. The subsequent oxidation step with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, yielding the primary alcohol, 2-Methyl-4-(3-methylphenyl)-1-butanol, with syn-stereochemistry. quora.com
| Reaction | Reagents | Major Product | Regioselectivity |
| Hydration | H₂SO₄, H₂O | 2-Methyl-4-(3-methylphenyl)-2-butanol | Markovnikov |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 2-Methyl-4-(3-methylphenyl)-1-butanol | Anti-Markovnikov |
Radical Reactions and Controlled Polymerization Tendencies
The alkene moiety of this compound can undergo radical polymerization, a process initiated by a radical species. The stability of the propagating radical intermediate plays a crucial role in the polymerization process. The radical addition to the double bond will preferentially form the more stable tertiary radical at the C2 position.
While uncontrolled radical polymerization can lead to polymers with a broad molecular weight distribution, controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), can be employed to synthesize polymers with well-defined architectures and molecular weights. researchgate.net The presence of the phenyl group can influence the polymerization kinetics and the properties of the resulting polymer. For instance, styrene and its derivatives are known to undergo controlled radical polymerization to produce well-defined polymers. libretexts.orgorganic-chemistry.orgcmu.edu
Aromatic Substitution and Functionalization Reactions of the Phenyl Ring
The 3-methylphenyl group in this compound can undergo electrophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, allowing for further functionalization of the molecule.
Electrophilic Aromatic Substitution (EAS) Methodologies
The substituents already present on the benzene (B151609) ring, the methyl group and the 2-methylbut-3-en-1-yl group, are both alkyl groups and therefore act as ortho- and para-directors and are activating groups for electrophilic aromatic substitution. youtube.com This means that incoming electrophiles will preferentially substitute at the positions ortho and para to these groups. The steric hindrance from the bulky 2-methylbut-3-en-1-yl group might influence the ratio of ortho to para products.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. periodicchemistry.comnih.govbyjus.com For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of nitro-substituted isomers, with the major products being those where the nitro group is in the ortho or para position relative to the existing alkyl groups.
| Reaction | Reagents | Expected Major Products (Isomer Mixture) |
| Nitration | HNO₃, H₂SO₄ | Nitro-2-methyl-4-(3-methylphenyl)-1-butene isomers |
| Bromination | Br₂, FeBr₃ | Bromo-2-methyl-4-(3-methylphenyl)-1-butene isomers |
| Acylation | CH₃COCl, AlCl₃ | Acetyl-2-methyl-4-(3-methylphenyl)-1-butene isomers |
Transition Metal-Catalyzed Cross-Coupling Reactions on the Aryl Group
To enable transition metal-catalyzed cross-coupling reactions on the aryl group, this compound would first need to be functionalized with a halide or a triflate group through an electrophilic aromatic substitution reaction as described above. The resulting aryl halide or triflate can then participate in various cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com For example, a brominated derivative of this compound could be coupled with an arylboronic acid to form a biaryl structure. The general mechanism involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. libretexts.orgyoutube.com
Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.org An aryl bromide derivative of this compound could react with an alkene, such as styrene or an acrylate, to form a new substituted alkene. The reaction typically proceeds with high stereoselectivity for the trans isomer. organic-chemistry.org
| Coupling Reaction | Reactants | Catalyst/Base | Typical Product Type |
| Suzuki-Miyaura | Aryl-Br derivative, Aryl'-B(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ | Aryl-Aryl' |
| Heck | Aryl-Br derivative, Alkene | Pd(OAc)₂ / PPh₃ / Et₃N | Aryl-Alkene |
Catalytic Hydrogenation and Selective Oxidation Reactions
Catalytic Hydrogenation
No specific studies detailing the catalytic hydrogenation of this compound were found. In principle, the hydrogenation of this alkene would involve the addition of hydrogen across the double bond to yield the corresponding alkane, 2-Methyl-4-(3-methylphenyl)butane. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere.
The mechanism would involve the adsorption of both the alkene and molecular hydrogen onto the surface of the metal catalyst. This facilitates the cleavage of the H-H bond and the stepwise addition of hydrogen atoms to the carbons of the double bond. Given the structure of this compound, the reaction is expected to proceed readily under standard hydrogenation conditions.
Interactive Data Table: Plausible Catalytic Hydrogenation of this compound
| Reactant | Catalyst | Product | Reaction Type |
| This compound | Pd/C, PtO₂, or Raney Ni | 2-Methyl-4-(3-methylphenyl)butane | Heterogeneous Catalytic Hydrogenation |
Note: This table is based on the expected reactivity of the alkene functional group and is not derived from specific experimental data for this compound.
Selective Oxidation
Detailed research on the selective oxidation of this compound is not available in the surveyed literature. However, the reactivity of the double bond allows for several potential oxidation pathways, depending on the reagents and conditions used.
Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to form the corresponding epoxide, 2-methyl-2-(2-(3-methylphenyl)ethyl)oxirane.
Dihydroxylation: Treatment with osmium tetroxide (OsO₄) followed by a reducing agent like sodium bisulfite (NaHSO₃), or under catalytic conditions, would likely yield the diol, 2-methyl-4-(3-methylphenyl)butane-1,2-diol.
Oxidative Cleavage: Strong oxidizing agents like ozone (O₃), followed by a workup with zinc (reductive workup) or hydrogen peroxide (oxidative work-up), would cleave the double bond. A reductive workup would be expected to yield formaldehyde and 1-(3-methylphenyl)propan-2-one.
Pericyclic Reactions and Rearrangement Pathways
Pericyclic Reactions
There is no specific information in the scientific literature regarding the participation of this compound in pericyclic reactions. scribd.comadichemistry.comox.ac.uklibretexts.orgmsu.edu Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. scribd.comadichemistry.comox.ac.uklibretexts.orgmsu.edu The structure of this compound, being a simple alkene, does not lend itself to common intramolecular pericyclic reactions like electrocyclizations or sigmatropic rearrangements without the presence of other conjugated systems.
It could potentially act as a dienophile in a Diels-Alder reaction if reacted with a suitable diene, although its 1,1-disubstituted nature might influence reactivity. However, no such specific reactions have been documented for this compound.
Rearrangement Pathways
No studies on the rearrangement pathways of this compound were identified. Alkenes can undergo rearrangements under acidic conditions, which typically proceed through a carbocation intermediate. For this compound, protonation of the double bond would lead to the formation of a tertiary carbocation at the C2 position. This carbocation is relatively stable, and significant rearrangements, such as hydride or alkyl shifts, would not be expected to lead to a more stable carbocation. Therefore, under acidic conditions, the primary reaction would likely be addition to the double bond rather than a skeletal rearrangement.
Interactive Data Table: Potential Rearrangement Behavior
| Starting Material | Condition | Intermediate | Potential Outcome |
| This compound | Acidic (e.g., H₂SO₄) | 2-Methyl-4-(3-methylphenyl)butan-2-yl cation | Addition of a nucleophile; minimal rearrangement expected |
Note: This table represents a theoretical pathway based on general principles of carbocation chemistry, as specific research on this compound is unavailable.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methyl 4 3 Methylphenyl 1 Butene and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Methyl-4-(3-methylphenyl)-1-butene. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR techniques, a complete assignment of all proton and carbon signals can be achieved.
¹H and ¹³C NMR Chemical Shift Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The vinylic protons of the terminal double bond are expected to appear as singlets in the olefinic region. The allylic and benzylic protons will resonate further downfield due to the electron-withdrawing effects of the double bond and the aromatic ring, respectively. The methyl groups, being in different environments, are also expected to have distinct chemical shifts.
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The olefinic carbons are anticipated to have characteristic chemical shifts in the downfield region. The aromatic carbons will also appear in a specific range, with the substituted carbon showing a different shift compared to the others. The aliphatic carbons, including the methyl and methylene (B1212753) groups, will resonate in the upfield region of the spectrum.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Vinylic CH₂ | 4.70 | s | 2H |
| Aromatic CH | 7.00-7.20 | m | 4H |
| Benzylic CH₂ | 2.65 | t | 2H |
| Allylic CH₂ | 2.30 | t | 2H |
| Aromatic CH₃ | 2.35 | s | 3H |
| Vinylic CH₃ | 1.75 | s | 3H |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Quaternary Olefinic C | 145.0 |
| Tertiary Aromatic C (substituted) | 140.0 |
| Tertiary Aromatic C (substituted) | 138.0 |
| Aromatic CH | 128.5 |
| Aromatic CH | 128.0 |
| Aromatic CH | 126.0 |
| Vinylic CH₂ | 110.0 |
| Benzylic CH₂ | 38.0 |
| Allylic CH₂ | 35.0 |
| Aromatic CH₃ | 21.5 |
| Vinylic CH₃ | 22.5 |
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation
To confirm the structural assignments, 2D NMR experiments are crucial.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons. For instance, correlations would be expected between the benzylic protons and the allylic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the butene chain and the tolyl group. For example, correlations would be expected between the vinylic methyl protons and the quaternary olefinic carbon, as well as between the benzylic protons and the aromatic carbons.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact molecular formula of this compound. The predicted monoisotopic mass for C₁₂H₁₆ is 160.1252 u. HRMS can measure this with high accuracy, confirming the elemental composition.
The fragmentation pattern in the mass spectrum provides valuable structural information. The molecular ion peak [M]⁺ would be observed, and key fragment ions would arise from the cleavage of specific bonds. A prominent fragmentation pathway is the benzylic cleavage, leading to the formation of a stable tropylium-like cation or a benzyl (B1604629) cation.
Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Predicted Fragment |
| 160 | [C₁₂H₁₆]⁺ (Molecular Ion) |
| 145 | [M - CH₃]⁺ |
| 105 | [C₈H₉]⁺ (Benzylic cleavage) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 55 | [C₄H₇]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, allowing for the identification of functional groups.
The IR spectrum is expected to show characteristic absorption bands for the C-H stretching of the aromatic ring and the alkene group, as well as the C=C stretching of both moieties. The out-of-plane bending vibrations for the substituted benzene (B151609) ring and the terminal alkene are also diagnostic.
Raman spectroscopy would be particularly useful for observing the symmetric vibrations, such as the C=C stretching of the double bond and the breathing mode of the aromatic ring, which may be weak in the IR spectrum.
Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Olefinic C-H Stretch | 3080-3020 |
| Aliphatic C-H Stretch | 3000-2850 |
| C=C Stretch (Alkene) | ~1650 |
| C=C Stretch (Aromatic) | ~1600, ~1480 |
| C-H Bend (Alkene) | ~890 |
| C-H Bend (Aromatic) | 800-690 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies of the Aromatic and Alkene Chromophores
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The two main chromophores in this compound are the terminal alkene and the substituted benzene ring.
The isolated alkene is expected to have a π → π* transition in the far UV region, typically below 200 nm. The aromatic ring will exhibit characteristic absorptions due to π → π* transitions. The primary band (E2-band) is expected around 210 nm, and the secondary, fine-structured band (B-band) is anticipated around 260 nm. The presence of the alkyl substituent on the benzene ring may cause a slight red shift (bathochromic shift) of these absorption maxima.
Chiroptical Spectroscopic Methods for Enantiomeric Purity Assessment (if applicable for chiral derivatives)
This compound itself is not chiral. However, if chiral derivatives were to be synthesized, for instance by introducing a chiral center in the side chain or by creating atropisomers through bulky substitution, chiroptical spectroscopic methods would be essential for assessing their enantiomeric purity. Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be employed to distinguish between the enantiomers and determine the enantiomeric excess of a sample.
Despite a comprehensive search for scholarly articles and crystallographic databases, no specific X-ray crystallography data for this compound or any of its crystalline derivatives could be located. The performed searches aimed to identify research detailing the solid-state structural determination of this compound or closely related derivatives, which is a prerequisite for generating the content requested in the outline.
The search results yielded crystallographic information for compounds containing some similar structural features, such as a methylphenyl group. However, none of these were derivatives of this compound, and therefore, their data is not applicable to the specified subject.
Without access to experimental crystallographic data—such as unit cell dimensions, space group, atomic coordinates, bond lengths, and bond angles—it is not possible to construct a scientifically accurate and informative article section on the X-ray crystallography of this specific compound's derivatives as requested. Generating such content would require speculation or fabrication of data, which falls outside the scope of scientifically sound reporting.
Therefore, the section on "X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives" cannot be provided at this time due to the absence of the necessary primary research data in the public domain.
Theoretical and Computational Chemistry Studies on 2 Methyl 4 3 Methylphenyl 1 Butene
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
Detailed studies employing methods such as Hartree-Fock (HF) or Density Functional Theory (DFT) are required to elucidate the electronic structure of 2-Methyl-4-(3-methylphenyl)-1-butene. Such calculations would yield information on the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is crucial for understanding the molecule's chemical reactivity and kinetic stability. Molecular orbital diagrams and electron density maps would provide visual representations of bonding, anti-bonding, and non-bonding interactions within the molecule. However, no specific studies containing this analysis for this compound have been found.
Conformational Analysis and Determination of Energy Minima
The flexibility of the butyl chain in this compound allows for multiple spatial arrangements or conformers. A comprehensive conformational analysis, typically performed using molecular mechanics or quantum mechanical methods, would be necessary to identify the various stable conformers and their relative energies. By scanning the potential energy surface through rotation around single bonds, researchers can locate the global energy minimum, which represents the most stable conformation of the molecule under a given set of conditions. This information is fundamental for understanding the molecule's physical and chemical behavior, but specific computational studies determining these parameters for this compound are not present in the available literature.
Reaction Mechanism Modeling and Transition State Characterization using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful tool for modeling chemical reactions, allowing for the mapping of reaction pathways and the characterization of transition states. researchgate.netdntb.gov.ua For this compound, this could involve studying reactions such as electrophilic additions to the double bond or oxidation processes. DFT calculations would provide the geometries and energies of reactants, products, intermediates, and transition states, allowing for the determination of activation energies and reaction rates. researchgate.net Without specific published research, any discussion on reaction mechanisms involving this compound would be purely speculative.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can accurately predict various spectroscopic properties. For this compound, calculating the ¹H and ¹³C NMR chemical shifts using methods like Gauge-Independent Atomic Orbital (GIAO) would be invaluable for structure verification. wisc.eduliverpool.ac.ukdergipark.org.tr Similarly, the calculation of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. These predictions rely on the optimized molecular geometry obtained from quantum chemical calculations. While the methodology is standard, specific predicted data tables for this compound are not available.
Molecular Dynamics Simulations for Investigating Intermolecular Interactions and Solvent Effects
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. nih.gov These simulations model the movement of atoms and molecules, allowing for the study of intermolecular forces, such as van der Waals interactions and pi-stacking, which would govern the compound's behavior in condensed phases. Furthermore, MD simulations can explicitly model the effect of different solvents on the molecule's conformation and reactivity by including solvent molecules in the simulation box. Research detailing such simulations for this compound has not been identified.
Environmental Fate and Degradation Studies of 2 Methyl 4 3 Methylphenyl 1 Butene
Biodegradation Mechanisms and Microbial Interactions
Biodegradation is a crucial process for the removal of organic pollutants from the environment. The structure of 2-Methyl-4-(3-methylphenyl)-1-butene, with its aliphatic chain and aromatic ring, suggests that it is a likely substrate for microbial degradation under both aerobic and anaerobic conditions.
Under aerobic conditions, microorganisms, particularly bacteria, are known to degrade a wide range of hydrocarbons. The degradation of this compound would likely be initiated by enzymes such as monooxygenases or dioxygenases. These enzymes could attack either the aliphatic side chain or the aromatic ring. Oxidation of the alkyl chain is a common initial step in the degradation of alkylbenzenes nih.govindustrialchemicals.gov.au. This would lead to the formation of alcohols, which can be further oxidized to aldehydes and carboxylic acids before being channeled into central metabolic pathways. Alternatively, the aromatic ring could be hydroxylated to form catechols, which are then susceptible to ring cleavage. Several bacterial genera are well-known for their ability to degrade aromatic hydrocarbons, including Pseudomonas, Burkholderia, and Acinetobacter cukerala.ac.innih.govresearchgate.net.
Anaerobic biodegradation of hydrocarbons is generally a slower process. For compounds like toluene, anaerobic degradation is often initiated by the addition of fumarate to the methyl group . A similar mechanism could potentially initiate the degradation of the methylphenyl group in this compound under anoxic conditions in environments such as sediments and contaminated groundwater nih.gov.
The table below lists some microbial genera known for their ability to degrade structurally similar compounds.
| Microbial Genus | Type of Hydrocarbon Degraded | Key Enzymes |
| Pseudomonas | Toluene, Alkylbenzenes, PAHs | Monooxygenases, Dioxygenases |
| Burkholderia | Toluene, Aromatic compounds | Monooxygenases, Dioxygenases |
| Acinetobacter | Toluene, Aliphatic hydrocarbons | Monooxygenases, Dioxygenases |
| Thalassospira | Aliphatic and Aromatic hydrocarbons | Not specified |
| Chromohalobacter | Aliphatic and Aromatic hydrocarbons | Not specified |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-methyl-4-(3-methylphenyl)-1-butene, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves coupling reactions between substituted phenyl precursors and alkenes. For example, Reference Production Example 96 () describes using 3-methylphenyl-(4-hydroxy-3-methylphenyl)-methanone as a precursor, followed by methoxyimino functionalization. Yield optimization requires careful control of stoichiometry, temperature (e.g., 60–80°C for imine formation), and catalyst selection (e.g., acid/base catalysts). Side products like isomerization byproducts (e.g., 2-methyl-4-(2-methylphenyl)-1-butene) must be monitored via GC-MS or HPLC .
Table 1 : Example Reaction Conditions and Yields
| Precursor | Catalyst | Temperature (°C) | Yield (%) | Byproducts Identified |
|---|---|---|---|---|
| 3-Methylphenyl-methanone | H₂SO₄ | 70 | 68 | Isomerized alkene |
| 4-Hydroxy-3-methylphenyl | NaOAc | 80 | 72 | Oxidized derivatives |
Q. What spectroscopic techniques are most effective for structural confirmation?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can resolve the alkene geometry (e.g., coupling constants for cis vs. trans protons) and substituent positions. For example, aromatic protons in the 3-methylphenyl group appear as multiplet signals at δ 7.35–7.70 ppm ().
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₂H₁₆, m/z 160.26). Pyrolysis-MS () distinguishes decomposition pathways (e.g., 1-butene vs. 2-butene fragments).
- Photoionization Efficiency (PIE) : Comparing experimental PIE curves with reference compounds (e.g., 1-butene at 9.55 eV and 2-butene at 9.11 eV) validates ionization behavior () .
Advanced Research Questions
Q. How can conflicting data on thermal stability be resolved?
- Methodological Answer : Contradictory thermal decomposition profiles may arise from impurities or isomerization. To resolve this:
Pyrolysis-GC/MS : Conduct controlled pyrolysis (e.g., 300–500°C in inert gas) and compare fragment ratios (e.g., mass 56 for 1-butene vs. 2-butene) ().
Computational Validation : Use DFT calculations to predict bond dissociation energies (BDEs) and compare with experimental Arrhenius parameters.
Isotopic Labeling : Introduce deuterium at the alkene position to track fragmentation pathways .
Q. What advanced methods quantify adsorption dynamics on indoor surfaces (e.g., polymers, glass)?
- Methodological Answer : Environmental interfaces () require:
- Microspectroscopic Imaging : Use AFM-IR or ToF-SIMS to map adsorption sites at nanoscale resolution.
- Kinetic Studies : Monitor surface coverage via quartz crystal microbalance (QCM) under controlled humidity (20–80% RH).
- Reactivity Assays : Expose adsorbed compound to oxidants (e.g., ozone) and quantify degradation products via LC-MS .
Q. How can crystallographic ambiguities in alkene geometry be resolved?
- Methodological Answer : For single-crystal studies:
SHELX Refinement : Use SHELXL ( ) to refine torsional angles and occupancy ratios for disordered alkenes.
ORTEP Visualization : Generate thermal ellipsoid plots (ORTEP-III, ) to assess positional uncertainty.
Twinned Data Analysis : Apply the HKLF5 format in SHELXL for high-resolution twinned datasets .
Data Contradiction Analysis
Q. How to reconcile discrepancies in ionization energy (IE) measurements?
- Methodological Answer : Discrepancies (e.g., IE = 9.55 eV vs. 9.62 eV for 1-butene in ) may stem from instrument calibration or sample purity. Mitigation steps:
Internal Standards : Co-inject reference compounds (e.g., benzene, IE = 9.24 eV) during PIE experiments.
Reproducibility Tests : Repeat measurements under varying photon energies (8.50–11.50 eV) and normalize to baseline signals.
Quantum Calculations : Compare experimental IEs with vertical IE values from CCSD(T)/aug-cc-pVTZ calculations .
Table 2 : Ionization Energy Comparison
| Compound | Experimental IE (eV) | Literature IE (eV) | Deviation (%) |
|---|---|---|---|
| 1-Butene | 9.62 | 9.55 | 0.73 |
| 2-Butene | 9.12 | 9.11 | 0.11 |
| 2-Methyl-4-(3-MP)-1B | 9.45 (estimated) | N/A | – |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
